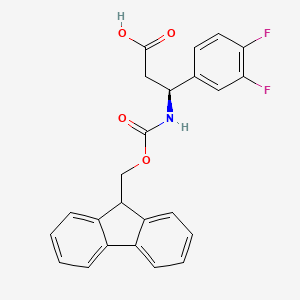
(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine is a chiral diamine compound with two ethyl groups attached to the nitrogen atoms at the 1 and 2 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-dione.
Reductive Amination: The cyclohexane-1,2-dione undergoes reductive amination with diethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step results in the formation of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-N,2-N-diethylcyclohexane-1,2-diamine: The enantiomer of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine.
(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of ethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h9-12H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
QQHMNKRUMYTFHL-UWVGGRQHSA-N |
SMILES isomérique |
CCN[C@H]1CCCC[C@@H]1NCC |
SMILES canonique |
CCNC1CCCCC1NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





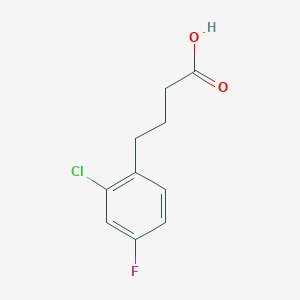
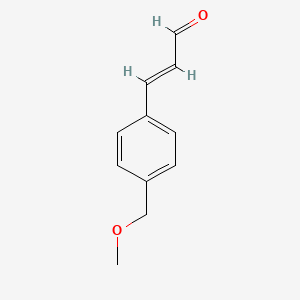

![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
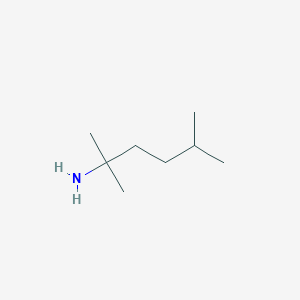
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
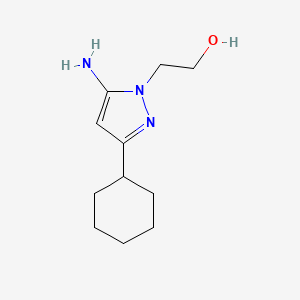
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
